CoA-disulfide
Overview
Description
CoA-disulfide, also known as coenzyme A disulfide, is a compound formed by the oxidation of two molecules of coenzyme A. Coenzyme A is a vital cofactor in various biochemical reactions, particularly in the metabolism of fatty acids and the citric acid cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: CoA-disulfide can be synthesized through a chemoenzymatic route that involves the symmetrical disulfide of pantetheine (pantethine). This method avoids the need to mask the reactive sulfhydryl group and prevents sulfur oxidation by-products. The synthesis involves three enzymes of the CoA salvage pathway: pantetheine kinase, phosphopantetheine adenyltransferase, and dephospho-coenzyme A kinase .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce coenzyme A, which is then oxidized to form this compound. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications .
Chemical Reactions Analysis
Types of Reactions: CoA-disulfide undergoes several types of chemical reactions, including:
Substitution: this compound can participate in substitution reactions where the disulfide bond is broken and replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol, 2-mercaptoethanol
Oxidizing Agents: Hydrogen peroxide, molecular oxygen
Enzymes: this compound reductase, pantetheine kinase, phosphopantetheine adenyltransferase, dephospho-coenzyme A kinase
Major Products Formed:
Coenzyme A: Formed by the reduction of this compound
Mixed Disulfides: Formed by the reaction of this compound with other thiol-containing compounds.
Scientific Research Applications
CoA-disulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various biochemical assays and as a model compound for studying redox reactions.
Biology: Plays a role in cellular redox homeostasis and acts as an antioxidant under stress conditions.
Industry: Used in the production of pharmaceuticals and as a stabilizing agent in various industrial processes.
Mechanism of Action
CoA-disulfide exerts its effects primarily through its role in redox reactions It acts as an antioxidant by forming disulfide bonds with proteins, protecting them from oxidative damageThis modification can alter the activity, stability, and localization of the proteins, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Coenzyme A (CoA): The reduced form of CoA-disulfide, essential for fatty acid metabolism and the citric acid cycle.
Acetyl-CoA: A derivative of coenzyme A involved in the synthesis and oxidation of fatty acids.
Succinyl-CoA: Another derivative of coenzyme A, playing a role in the citric acid cycle.
Uniqueness of this compound: this compound is unique due to its role in redox homeostasis and its ability to form disulfide bonds with proteins, a property not shared by other CoA derivatives. This makes it a crucial player in cellular defense mechanisms against oxidative stress .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISMNQCMHVVLO-ODFVJXNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70N14O32P6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317672 | |
Record name | CoA disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1533.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31664-36-5 | |
Record name | CoA disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31664-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coenzyme A disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031664365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CoA disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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